

physical appearance and properties of 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid

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Compound of Interest

Compound Name: 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid

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An In-Depth Technical Guide to 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid

Abstract: This technical guide provides a comprehensive overview of 4-((Benzyloxycarbonylamino)methyl)phenylboronic acid, a key intermediate in organic synthesis and medicinal chemistry. The document details its physical and chemical properties, spectroscopic profile, solubility, stability, and core applications, particularly its role as a versatile building block in drug discovery. Methodologies for characterization and safe handling protocols are also presented, offering researchers and drug development professionals a vital resource for utilizing this compound effectively.

Chemical Identity and Physicochemical Properties

4-((Benzyloxycarbonylamino)methyl)phenylboronic acid, also known by its CAS Number 914452-61-2, is a bifunctional organic compound that integrates a phenylboronic acid moiety with an amine protected by a benzyloxycarbonyl (Cbz) group.[1][2] This unique structure makes it a valuable reagent, particularly in Suzuki-Miyaura cross-coupling reactions and as a foundational scaffold in the synthesis of complex pharmaceutical agents.[3][4] The boronic acid group serves as a versatile handle for forming carbon-carbon bonds, while the Cbz-protected aminomethyl group offers a latent site for further functionalization following deprotection.[5][6]

The compound typically presents as a solid, with its appearance ranging from white to off-white. [3][7] Like many phenylboronic acids, it is generally stable under standard laboratory conditions but should be stored in a cool, dry place to prevent degradation, particularly dehydration to its boroxine anhydride form. [8][9]

Table 1: Core Physical and Chemical Identifiers

Property	Value	Source(s)
CAS Number	914452-61-2	[1][10]
Molecular Formula	C ₁₅ H ₁₆ BNO ₄	[1][10]
Molecular Weight	285.11 g/mol	[11][12]
Appearance	White to off-white solid/powder	[3][7]
Purity	Typically >96-98%	[1][11]
Storage	Store refrigerated, in a dry and well-ventilated place	[3][13]

Molecular Structure and Spectroscopic Profile

The structural integrity of **4-((Benzyloxycarbonylamino)methyl)phenylboronic acid** is paramount for its successful application. Spectroscopic techniques are essential for confirming its identity and purity.

Caption: 2D structure of **4-((Benzyloxycarbonylamino)methyl)phenylboronic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. The ¹H NMR spectrum will show characteristic signals for the aromatic protons of both phenyl rings, the methylene protons of the benzyl and aminomethyl groups, and the N-H proton. The ¹³C NMR will complement this by showing distinct signals for each carbon atom.

Table 2: Predicted NMR Spectral Data

Type	Chemical Shift (δ , ppm)	Description
^1H NMR	~7.8-7.3	Aromatic protons (C_6H_4 and C_6H_5)
~5.1	Methylene protons ($-\text{CH}_2\text{-Ph}$) of the Cbz group	
~4.3	Methylene protons ($-\text{CH}_2\text{-NH}$)	
~8.2	Boronic acid protons ($-\text{B}(\text{OH})_2$)	
~7.5	Amide proton ($-\text{NH}$)	
^{13}C NMR	~156	Carbonyl carbon ($\text{C}=\text{O}$) of the Cbz group
~136-127	Aromatic carbons	
~66	Methylene carbon ($-\text{CH}_2\text{-Ph}$) of the Cbz group	
~45	Methylene carbon ($-\text{CH}_2\text{-NH}$)	

Note: Actual chemical shifts can vary based on the solvent and instrument used. DMSO- d_6 is a common solvent for acquiring NMR spectra of boronic acids.[\[14\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type
3400-3200	O-H (Boronic Acid) & N-H (Amide)	Stretching, Broad
~3030	C-H (Aromatic)	Stretching
~2900	C-H (Aliphatic)	Stretching
~1690	C=O (Amide I)	Stretching
~1600, ~1450	C=C (Aromatic)	Stretching
~1530	N-H (Amide II)	Bending
~1350	B-O	Stretching

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For **4-((Benzyloxycarbonylamino)methyl)phenylboronic acid** (C₁₅H₁₆BNO₄), the expected monoisotopic mass is approximately 285.11 Da.[\[11\]](#)[\[12\]](#) Electrospray ionization (ESI) is a common technique, and the molecular ion may be observed as [M+H]⁺, [M+Na]⁺, or [M-H]⁻.

Solubility, Stability, and Handling

Solubility Profile

Phenylboronic acids exhibit varied solubility. While generally soluble in polar organic solvents like diethyl ether, acetone, and other ketones, their solubility in nonpolar hydrocarbons is very low.[\[8\]](#)[\[15\]](#)[\[16\]](#) The solubility in water for substituted phenylboronic acids is often low.[\[15\]](#)[\[17\]](#) For practical applications, solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are frequently employed.

Stability and Storage

Boronic acids can undergo dehydration upon heating or prolonged storage to form cyclic anhydride trimers known as boroxines.[\[9\]](#) While this process is often reversible upon treatment with water, it is crucial for quantitative applications like Suzuki-Miyaura couplings that the free boronic acid is used.[\[9\]](#)

Recommended Storage Protocol:

- Temperature: Store in a refrigerator at 2-8 °C.[3]
- Atmosphere: Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture and air.[13]
- Light: Store in a dark place to prevent potential photodegradation.

Safe Handling

4-((Benzyloxycarbonylamino)methyl)phenylboronic acid may cause skin, eye, and respiratory irritation.[18][19][20] Therefore, appropriate personal protective equipment (PPE) is mandatory.

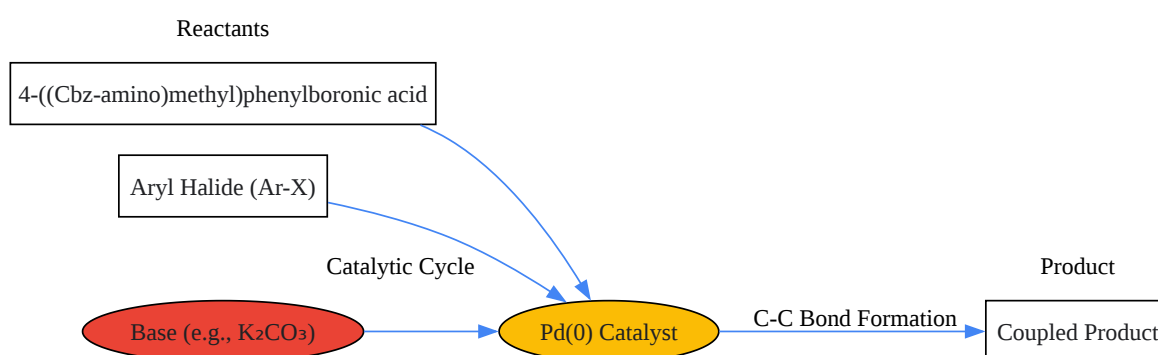
- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[19]
- Personal Protective Equipment: Wear safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[18]
- First Aid:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes.[18]
 - Skin: Wash off with soap and plenty of water.[18]
 - Inhalation: Move to fresh air.[19]
 - Ingestion: Wash out mouth with water. Seek medical attention.[18]

Reactivity and Synthetic Applications

The utility of this compound stems from its two key functional domains: the boronic acid and the protected amine.

The Role of the Boronic Acid: Suzuki-Miyaura Cross-Coupling

Phenylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forming C-C bonds.[4][8] In this reaction, the boronic acid (after activation with a base) transfers its phenyl group to a palladium center, which then couples with an organic halide or triflate to form a new biaryl or vinyl-aryl structure. This reaction is fundamental to modern drug discovery for building complex molecular scaffolds. [4][5]



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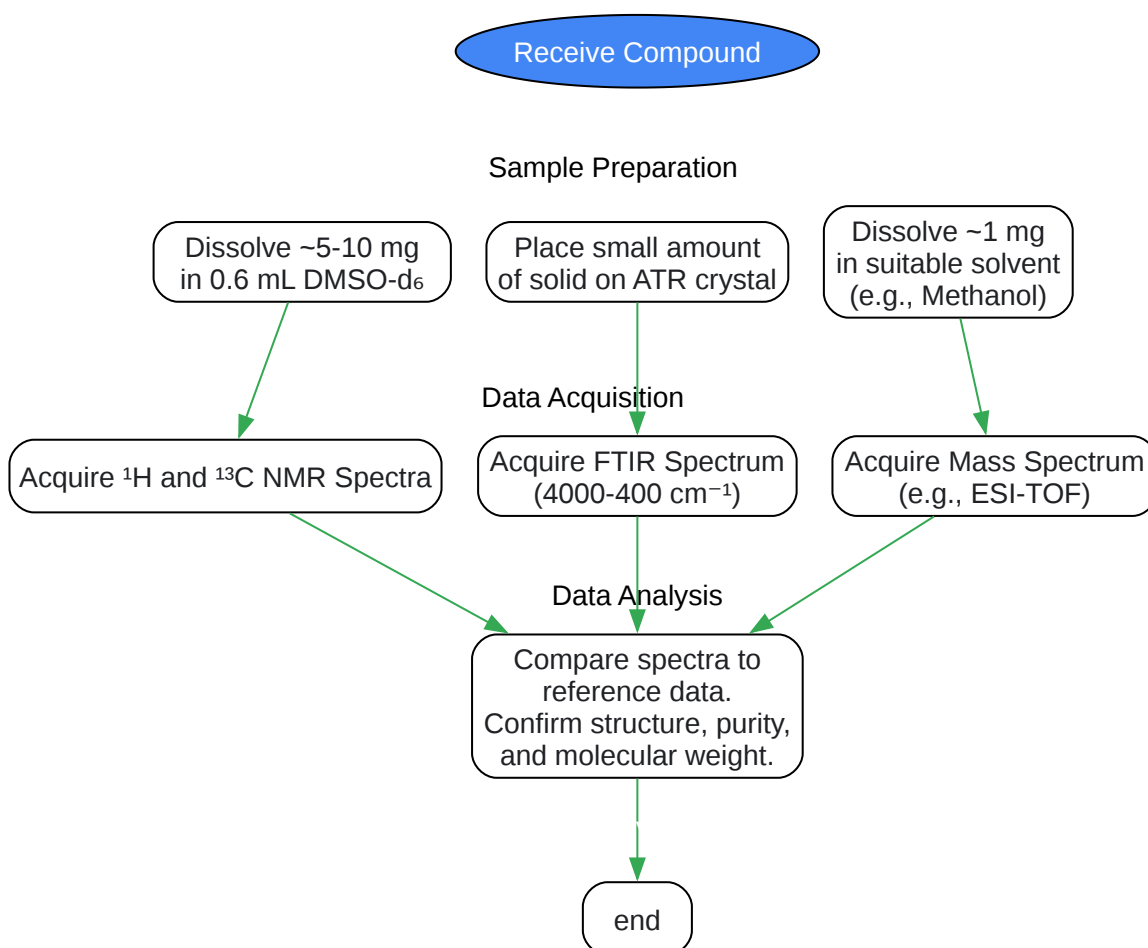
Caption: Role in Suzuki-Miyaura cross-coupling reaction.

The Cbz Protecting Group

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines. Its primary advantage is its stability under a broad range of conditions, including those used for Suzuki-Miyaura coupling. It can be readily removed via catalytic hydrogenation, which cleaves the benzyl C-O bond to release the free amine, toluene, and carbon dioxide. This orthogonality allows for selective deprotection without disturbing other functional groups, enabling subsequent modifications at the amine position.

Experimental Workflow: Spectroscopic Characterization

The following workflow outlines the standard procedure for verifying the identity and purity of a new batch of **4-((Benzyloxycarbonylamino)methyl)phenylboronic acid**.



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Caption: General workflow for spectroscopic analysis.

Protocol: NMR Sample Preparation and Acquisition[14]

- Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in an NMR tube.
- ¹H NMR Acquisition: Use a standard single-pulse experiment. A relaxation delay of 1-2 seconds and 16-64 scans are typically sufficient.
- ¹³C NMR Acquisition: Use a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, a higher number of scans (≥1024) and a longer relaxation delay (2-5 seconds) are required.
- Referencing: Use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) as the internal standard.

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